N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide
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Overview
Description
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
One common method for synthesizing pyridazine derivatives is through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Pyridazine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share a similar pyridazine core structure but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
IUPAC Name |
2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-12-6-4-11(5-7-12)13-8-9-14(18-17-13)22(3,20)21/h4-10H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYNGKMPLCYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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